(Cyanomethyl)triphenylphosphonium chloride

Catalog No.
S794865
CAS No.
4336-70-3
M.F
C20H17ClNP
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Cyanomethyl)triphenylphosphonium chloride

CAS Number

4336-70-3

Product Name

(Cyanomethyl)triphenylphosphonium chloride

IUPAC Name

cyanomethyl(triphenyl)phosphanium;chloride

Molecular Formula

C20H17ClNP

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1

InChI Key

ARPLQAMUUDIHIT-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

(Cyanomethyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C20_{20}H17_{17}ClNP. It features a triphenylphosphonium cation, which is a positively charged phosphorus atom bonded to three phenyl groups, and a cyanomethyl group attached to the phosphorus atom. This compound is known for its utility in various organic synthesis reactions, particularly in the formation of alkenes through the Wittig reaction. Its structure contributes to its reactivity and versatility as a reagent in synthetic chemistry.

(Cyanomethyl)triphenylphosphonium chloride should be handled with care following standard laboratory safety protocols. Here are some safety points to consider:

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
  • Mild fire hazard: The compound is classified as a combustible solid [].
  • Incompatible materials: Strong oxidizing agents and strong bases [].

Wittig Reaction:

  • CTPC is a common precursor for the Wittig reaction, a powerful tool for forming carbon-carbon double bonds. In this reaction, CTPC reacts with a carbonyl compound to generate a reactive intermediate, the ylide, which can then couple with another molecule to form the desired alkene. Source: A Guide to Wittig and Related Reactions, 2007

Synthesis of Phosphonium-Iodonium Ylides:

  • CTPC can be used to prepare phosphonium-iodonium ylides, which are another class of reactive intermediates valuable in organic synthesis. These ylides can participate in various cycloaddition reactions, leading to the formation of complex ring structures. Source: Comprehensive Organic Synthesis, 1991:

Preparation of α,β-Unsaturated Esters, Amides, and Nitriles:

  • CTPC can serve as a starting material for the synthesis of α,β-unsaturated esters, amides, and nitriles, which are important building blocks in organic chemistry. These compounds find applications in the development of pharmaceuticals, natural products, and functional materials. Source: (Cyanomethyl)triphenylphosphonium chloride, Sigma-Aldrich:

  • Wittig Reaction: This compound serves as a key reagent in the Wittig reaction, where it reacts with carbonyl compounds (aldehydes and ketones) to form alkenes. The reaction involves the formation of an intermediate ylide, which subsequently undergoes elimination to yield the alkene product .
  • Condensation Reactions: It is also involved in condensation reactions, where it can react with various nucleophiles to form larger molecular structures .
  • Synthesis of Phosphonium-Iodonium Ylides: (Cyanomethyl)triphenylphosphonium chloride can be used to synthesize phosphonium-iodonium ylides, which are intermediates in further chemical transformations .

The synthesis of (Cyanomethyl)triphenylphosphonium chloride typically involves the following steps:

  • Formation of Triphenylphosphine: Triphenylphosphine is first synthesized from phosphorus trichloride and phenylmagnesium bromide.
  • Alkylation: The triphenylphosphine is then reacted with cyanomethyl halides (such as cyanomethyl chloride) to form (Cyanomethyl)triphenylphosphonium chloride through an alkylation process.
  • Purification: The crude product may undergo recrystallization or other purification techniques to obtain a high-purity final product .

(Cyanomethyl)triphenylphosphonium chlorideTriphenyl groups + cyanomethyl groupWittig reactions, organic synthesisTriphenylphosphineTriphenyl groups onlyPrecursor for various reactionsBenzyltriphenylphosphonium ChlorideTriphenyl groups + benzyl groupOrganic synthesisMethyltriphenylphosphonium BromideTriphenyl groups + methyl groupOrganic synthesis

(Cyanomethyl)triphenylphosphonium chloride stands out due to its unique cyanomethyl substituent, which enhances its reactivity and application scope compared to its analogs. This specificity allows for targeted synthetic pathways that may not be achievable with simpler phosphonium salts.

Several compounds share structural or functional similarities with (Cyanomethyl)triphenylphosphonium chloride. These include:

  • Triphenylphosphine: A simpler phosphonium salt that serves as a precursor for many reactions but lacks the cyanomethyl group.
  • Benzyltriphenylphosphonium Chloride: Similar in structure but contains a benzyl group instead of a cyanomethyl group; used similarly in organic synthesis.
  • Methyltriphenylphosphonium Bromide: Another phosphonium salt that is commonly used in reactions but may exhibit different reactivity profiles due to the methyl group.

Comparison Table

Compound NameStructural FeaturesKey

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4336-70-3

Dates

Modify: 2023-08-15

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